Product packaging for Megestrol(Cat. No.:CAS No. 3562-63-8)

Megestrol

Cat. No.: B1676162
CAS No.: 3562-63-8
M. Wt: 342.5 g/mol
InChI Key: VXIMPSPISRVBPZ-NWUMPJBXSA-N
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Description

Megestrol is a synthetic progestogen, a modified derivative of the naturally occurring female hormone progesterone, serving as a critical compound for scientific investigation . Its primary research applications revolve around its dual functionality as both an appetite stimulant and an antineoplastic agent . Researchers utilize this compound to study its effects on significant, inexplicable weight loss in model systems, as well as its palliative role in advanced endometrial and breast cancer . The mechanism of action for its appetite-stimulating and anticachectic effects is not fully elucidated but is a key area of research. It is a potent agonist of the progesterone receptor and also demonstrates a meaningful affinity for the glucocorticoid receptor, with one study indicating a binding affinity of approximately 30% and 46%, respectively, compared to their primary ligands . Proposed mechanisms for its orexigenic effects include the up-regulation of Neuropeptide Y in the hypothalamus and the down-regulation of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 . Its antineoplastic activity is linked to its anti-gonadotropic effects, which can suppress luteinizing hormone (LH) and lead to reduced estrogen synthesis . From a pharmacokinetic perspective, this compound is well-absorbed, has a mean elimination half-life of 34 hours, and is primarily metabolized in the liver by enzymes including CYP3A4, with urinary excretion as the major route of elimination . Key areas of research for this compound include cancer-related anorexia/cachexia syndrome, hormone-sensitive cancers, and metabolic studies . This product is intended for research purposes only in a controlled laboratory environment. It is strictly classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O3 B1676162 Megestrol CAS No. 3562-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMPSPISRVBPZ-NWUMPJBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009330
Record name Megestrol
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/
Record name MEGESTROL
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Impurities

Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/
Record name MEGESTROL
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CAS No.

3562-63-8
Record name Megestrol
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Record name Megestrol [INN:BAN]
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Historical Context and Evolution of Megestrol Research

Early Development and Initial Therapeutic Explorations

Megestrol acetate (B1210297) was first synthesized in England in 1963. nih.gov Its initial introduction into medical use was in 1963, specifically within birth control pills, positioning it as a "first-generation" progestin. wikipedia.orgebi.ac.uk Early research also explored its potential in cancer treatment. This compound acetate was first studied for the treatment of breast cancer in 1967, making it one of the early progestins evaluated for this disease. wikipedia.org A subsequent study on breast cancer treatment was conducted in 1974. wikipedia.org In the United States, this compound acetate was reportedly introduced for the treatment of endometrial cancer in 1971. wikipedia.org

Shifting Research Paradigms and Emergent Applications

While initially explored for hormonal cancers, research into this compound acetate expanded due to observed side effects. A notable shift in research paradigms occurred with the recognition of this compound acetate's effect on appetite stimulation and weight gain. patsnap.comwikipedia.org This led to interest in its potential use for wasting syndromes. In 1986, a paper was published proposing the study and potential use of this compound acetate in cachexia. wikipedia.org

Following phase III clinical trials, this compound acetate was approved in the United States in 1993 as an oral suspension for the treatment of anorexia-cachexia syndrome associated with cancer and other chronic conditions, including HIV/AIDS. nih.govwikipedia.orgebi.ac.uk This marked a significant emergent application beyond its initial oncological focus. The precise mechanism by which this compound acetate stimulates appetite and causes weight gain is not fully understood, but it is thought to involve both direct and indirect pathways, potentially including effects on neuropeptide Y and antagonism of catabolic cytokines. nih.govumich.edueuropa.euresearchgate.net

Research has continued to investigate this compound acetate in various contexts. Studies have evaluated its effectiveness in improving appetite and weight gain in different patient populations, including older adults with unintentional weight loss and patients with cystic fibrosis. umich.edugn1.link For instance, a study involving four patients with severe cystic fibrosis lung disease, anorexia, and weight loss showed improved appetite and significant weight gain after receiving this compound acetate. umich.edu

The bioavailability of this compound acetate has also been a focus of research, leading to the development of different formulations to enhance its pharmacokinetic properties. researchgate.netdovepress.com This includes tablet forms, concentrated oral suspensions, and formulations utilizing nanocrystal technology designed to improve solubility and dissolution rates for this BCS class II drug. researchgate.netdovepress.commdpi.com Preclinical data on nanocrystal formulations suggest the potential for more rapid clinical responses by increasing plasma levels quickly. researchgate.netresearchgate.net

This compound acetate has also been studied for other potential applications, including in the palliative management of advanced prostate cancer, where it has shown antiandrogen activity by lowering testosterone (B1683101) levels and blocking androgen receptor binding. nih.govkarger.com A clinical case reported this compound acetate managing resistance to androgen receptor-targeted agents in a patient with metastatic castration-resistant prostate cancer, leading to biochemical and radiological response. karger.com

Furthermore, research has explored the effects of this compound acetate on cardiac function in models of cancer cachexia-induced cardiomyopathy, suggesting a potential role in protecting against heart atrophy. nih.gov

While this compound acetate has a long history in cancer treatment, particularly for breast and endometrial cancers, its use in breast cancer has become less frequent with the advent of newer agents, although it remains a reasonable option in cost-sensitive environments or after failure of other therapies. nih.govnih.gov

Mechanisms of Action: Molecular and Cellular Foundations

Progesterone (B1679170) Receptor Agonism and Downstream Signaling Pathways

Megestrol functions as a potent agonist of the progesterone receptor, mimicking the actions of endogenous progesterone. nih.govpatsnap.commedkoo.com This interaction is central to many of its physiological effects.

Upon binding to this compound, the progesterone receptor undergoes conformational changes, dimerizes, and translocates to the cell nucleus. medkoo.comcancer.gov In the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. medkoo.com This binding event modulates the transcription of these genes, leading to altered protein synthesis. cancer.gov In progesterone receptor-positive cells, this can result in the regulation of genes involved in various cellular functions, including growth and differentiation. patsnap.com Studies have shown that this compound acetate (B1210297) can partially inhibit the expression of estrogen-dependent secretory proteins and certain constituent proteins in rat uterine epithelium. hres.cahres.ca The two functional isoforms of the progesterone receptor, PR-A and PR-B, have distinct roles in gene expression, and this compound acetate's effects can be mediated through these isoforms. researchgate.netnih.gov For instance, this compound acetate has been shown to downregulate cyclin D1 expression while upregulating p21 and p16 expression via the PR-B isoform in endometrial cancer cells, contributing to cellular senescence. nih.gov

Through its agonistic activity at progesterone receptors, this compound influences cellular growth and differentiation. patsnap.com In hormone-sensitive tissues, such as the endometrium and breast, progesterone signaling typically promotes differentiation and can inhibit proliferation. eur.nl this compound acetate interacts with progesterone receptors to stimulate cell maturation through a progestin-inducing mechanism. hres.cahres.caskf-oncology.com This modulation of cell growth and differentiation is particularly relevant to its use in certain hormone-dependent cancers. patsnap.com

This compound exhibits anti-gonadotropic effects by suppressing the secretion of gonadotropins, specifically luteinizing hormone (LH), from the pituitary gland. nih.govcancer.govhres.cawikipedia.orgcancercareontario.ca This occurs through a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis, mediated by the activation of progesterone receptors. nih.govcancer.govwikipedia.org The suppression of LH release subsequently leads to a decrease in the production of sex hormones, including androgens and estrogens, by the gonads. cancer.govhres.cawikipedia.org This reduction in circulating sex hormone levels contributes to this compound's functional antiandrogenic and antiestrogenic effects. wikipedia.org While the precise ovulation-inhibiting dosage of this compound acetate is not fully known, it has been used in contraceptive formulations, demonstrating its ability to interfere with fertility through pituitary inhibition. wikipedia.org Studies in healthy men have also shown that this compound can decrease LH levels. researchgate.net

Pharmacologic doses of this compound acetate have been shown to exert a direct cytotoxic effect on human breast cancer cells in vitro. hres.cahres.caskf-oncology.comcancercareontario.ca Beyond its hormonal effects, this compound acetate is capable of modifying and even abolishing the stimulatory effects of estrogen on breast cancer cell lines. hres.cahres.caskf-oncology.comboehringer-ingelheim.com The precise mechanism of this direct cytotoxic action is not fully elucidated, but it contributes to its antineoplastic properties. hres.cahres.caskf-oncology.comboehringer-ingelheim.com

Anti-Gonadotropic Effects and Pituitary Inhibition

Glucocorticoid Receptor Interactions and Related Activities

In addition to its primary activity at progesterone receptors, this compound also interacts with glucocorticoid receptors (GR). nih.govpatsnap.comhres.cahres.caskf-oncology.comwikipedia.orgguidetopharmacology.orgnih.gov

This compound has been suggested to be a glucocorticoid agonist. nih.gov Research indicates that this compound binds more strongly to glucocorticoid receptors than cortisol, the primary naturally occurring ligand, with a reported affinity of 46% compared to cortisol's 25% affinity in one study. nih.govnih.govsemanticscholar.org This agonistic property at glucocorticoid receptors contributes to some of the observed effects of this compound. patsnap.comnih.govsemanticscholar.org The interaction with GR can influence various physiological processes, including metabolic effects and potentially the modulation of appetite and weight gain. patsnap.commedkoo.comsemanticscholar.org this compound's glucocorticoid activity is considered slight but definite. hres.ca This interaction can also lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.netsemanticscholar.orgdrugs.com

Modulation of Central and Peripheral Metabolic Pathways

This compound is thought to influence both central and peripheral metabolic pathways. While the exact mechanisms are not completely understood, it is suggested that this compound may alter metabolic processes by interfering with the production or action of certain mediators drugbank.comdrugs.com. This interference could potentially lead to shifts in how the body processes and stores nutrients, contributing to weight gain.

Influence on Inflammatory and Metabolic Mediators

A significant aspect of this compound's mechanism involves its interaction with inflammatory and metabolic mediators. This is particularly relevant in conditions like cachexia, where inflammation plays a key role in weight loss and tissue wasting amegroups.cnamegroups.orgnih.gov.

Down-regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6)

Studies suggest that this compound can down-regulate the synthesis and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) drugs.comnih.govresearchgate.netoup.com. These cytokines are known to contribute to the hypercatabolic state seen in conditions like cancer-related cachexia syndrome (CACS), promoting muscle wasting and loss of adipose tissue amegroups.cnamegroups.orgnih.gov. By reducing the levels of these mediators, this compound may help to ameliorate the symptoms of cachexia nih.govresearchgate.net.

Research findings have indicated that this compound acetate can lead to a decrease in circulating levels of inflammatory cytokines like IL-6 and TNF-α oup.com.

CytokineEffect of this compoundSupporting Evidence
TNF-αDown-regulation/Reduction in serum levels drugs.comnih.govresearchgate.netoup.com
IL-1Down-regulation/Inhibition of production drugs.comnih.govresearchgate.net
IL-6Down-regulation/Reduction in serum levels drugs.comnih.govresearchgate.netoup.com

Up-regulation of Orexigenic Neuropeptides (e.g., Neuropeptide Y)

This compound is believed to stimulate appetite, and one proposed mechanism for this effect is the up-regulation of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) drugs.comresearchgate.netwjgnet.com. NPY is a potent appetite stimulant found in the brain, primarily in the hypothalamus nih.govnih.gov. Studies in rats have shown that this compound acetate administration increased food and water intake and significantly increased NPY concentrations in various hypothalamic regions involved in appetite regulation nih.gov. This suggests that this compound may stimulate the synthesis, transport, and release of NPY, contributing to its appetite-stimulating effects researchgate.netnih.gov.

Interference with Cachectin Production and Action

Cachectin, also known as TNF-α, is a hormone that inhibits adipocyte lipogenic enzymes and plays a role in cachexia drugbank.comdrugs.comresearchgate.netaureatehealthcare.com. This compound has been suggested to alter metabolic pathways via interference with the production or action of mediators such as cachectin drugbank.comdrugs.comaureatehealthcare.com. This interference could potentially counteract the catabolic effects of cachectin, thereby contributing to weight gain and the management of cachexia.

Potential Antiandrogen Activity and Enzyme Inhibition

Beyond its effects on metabolism and inflammation, this compound may also possess antiandrogen activity and influence enzymes involved in androgen metabolism hres.cahres.cabccancer.bc.ca.

Suppression of Adrenal Androgens

This compound acetate may have antiandrogen activity and can suppress adrenal androgens hres.cahres.cabccancer.bc.ca. This effect is thought to be related to its influence on the hypothalamic-pituitary-adrenal axis, potentially through a central glucocorticoid effect that leads to a negative feedback mechanism on adrenal steroid production palliativedrugs.orgnews-medical.net. Suppression of adrenal androgens can be relevant in the treatment of hormone-sensitive cancers, such as prostate cancer, where reducing androgen levels is a therapeutic strategy hres.cahres.ca.

2.4.2. Inhibition of 5-alpha Reductase

This compound, a synthetic progestin, has been investigated for its potential to inhibit the enzyme 5-alpha reductase (5α-reductase). bccancer.bc.ca This enzyme plays a crucial role in steroid metabolism, particularly in converting testosterone (B1683101), a major androgen, into the more potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.orgurotoday.com DHT is implicated in the development and progression of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. urotoday.comresearchgate.netkarger.com

Research findings indicate that this compound acetate can influence 5α-reductase activity. One study involving patients with benign prostatic hypertrophy treated with this compound acetate showed a decrease in prostate 5α-reductase activity. nih.govoup.com When minced prostate tissue from these patients was incubated with radiolabeled testosterone and androstenedione (B190577), the formation of reduced products, indicative of 5α-reductase activity, was significantly lower compared to control values. nih.govoup.com Specifically, the activity decreased to 31% and 39% of control values when using ³H-testosterone and ¹⁴C-androstenedione as substrates, respectively. nih.govoup.com This suggests that this compound acetate treatment leads to a reduction in the enzyme's capacity to convert these substrates.

Furthermore, the same study observed a substantial decrease in endogenous DHT levels within the prostate tissue of this compound acetate-treated patients. nih.govoup.com Endogenous DHT levels averaged 1.1 ng/g of tissue in the treated group, which was significantly less than the average of 3.9 ng/g found in the control group (P < 0.001). nih.govoup.com This reduction in tissue DHT levels aligns with the observed inhibition of 5α-reductase activity. nih.govoup.com

While the precise mechanism by which this compound acetate achieves this inhibition is not fully elucidated, the observed reduction in 5α-reductase activity and subsequent decrease in DHT levels suggest a direct or indirect interference with the enzyme's function. karger.comhres.ca Some proposed mechanisms for this compound acetate's action in prostate conditions include the suppression of luteinizing hormone (leading to reduced testicular androgens), antiandrogen activity, suppression of adrenal androgens, and potentially the inhibition of enzymes critical to androgen metabolism within the prostate, such as 5α-reductase. karger.comhres.ca

Here is a summary of the research findings on the effect of this compound acetate on prostate 5α-reductase activity and DHT levels:

ParameterControl Group (Mean ± SE)This compound Acetate Group (Mean ± SE)p-value
Prostate 5α-reductase activity (% of control)¹100%31-39%Not specified
Endogenous DHT levels in prostate (ng/g)3.9 ± 0.491.1 ± 0.26< 0.001

¹Measured by the conversion of radiolabeled testosterone and androstenedione to reduced products.

This compound, a synthetic progestin, is primarily recognized for its application in managing wasting syndromes, notably cachexia associated with conditions like cancer and HIV/AIDS. While its precise mechanisms of action in these contexts are not fully elucidated, research has explored its physiological effects extending beyond typical receptor binding and its systemic disposition dynamics. This article focuses exclusively on the pharmacodynamics and systemic disposition research related to this compound.

Pharmacodynamics and Systemic Disposition Research

Absorption and Systemic Exposure Dynamics

Bioavailability Characteristics and Modulating Factors

Megestrol is generally well absorbed following oral administration. nih.govmims.comdrugbank.com Time to peak plasma concentrations for this compound acetate (B1210297) tablets typically ranges from 1 to 3 hours. nih.govmims.com For oral suspension formulations, the time to peak concentration can be around 5 hours. mims.com The oral bioavailability of this compound acetate has been reported to be approximately 100%. wikipedia.org

Factors can modulate this compound's bioavailability. Food intake has been shown to affect the absorption of this compound acetate oral suspension. Administration with food can result in higher plasma concentrations compared to fasting conditions. fda.gov For a concentrated oral suspension, peak concentrations (Cmax) and area under the curve (AUC) were significantly higher (54.8% and 43.3%, respectively) under fed conditions compared to fasting. nih.gov For an original formulation, Cmax and AUC were also higher (12.9% and 24.4%, respectively) under fed conditions compared to fasting, although the effect was less pronounced than with the concentrated suspension. nih.gov

Biotransformation and Elimination Pathways

Hepatic Metabolism and Cytochrome P450 Involvement

This compound is primarily metabolized in the liver. nih.gov The metabolism involves both UDP-glucuronosyltransferases (UGTs) and the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP3A4 and CYP3A5 are involved in the oxidative metabolism of this compound acetate, with CYP3A4 being the only contributing enzyme at lower substrate concentrations (28 µM) and both contributing at higher concentrations (62 µM). nih.gov Following oxidation, this compound acetate is converted into secondary glucuronides by UGT2B17, among other UGTs. nih.gov

In vitro studies using human liver microsomes have indicated that this compound acetate can cause slight inhibition of several CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govfda.gov However, the concentrations at which this inhibition occurs (IC50 > 50 µM) are substantially higher than typical maximum plasma concentrations observed in pharmacokinetic studies, suggesting that the potential for clinically significant drug interactions through inhibition of these enzymes under normal clinical situations is minimal to slight. fda.gov In contrast, this compound acetate has been identified as a specific inducer of CYP3A4, mediated by the human pregnane (B1235032) X receptor (hPXR). researchgate.net This induction of CYP3A4 could potentially lead to drug interactions with other medications that are substrates of this enzyme. researchgate.net Studies in cryopreserved human hepatocytes did not show induction of CYP1A2, CYP2C9, and CYP3A4 activity by this compound at tested concentrations (0.25, 2.5, and 25 µM). fda.govfda.gov

This compound metabolites identified in the urine, primarily glucuronide conjugates, account for a small percentage (5-8%) of the administered dose. drugbank.comfda.govoncostrol.com No active metabolites have been identified. drugbank.com

Excretion Routes and Recovery Rates

The major route of this compound elimination in humans is via urinary excretion. nih.govdrugbank.comfda.govoncostrol.com Urinary excretion rates vary, typically ranging from 56.5% to 78.4% (with a mean of 66.4%) of the administered dose. nih.govoncostrol.com Fecal excretion is another route, accounting for approximately 7.7% to 30.3% (with a mean of 19.8%) of the dose. nih.govoncostrol.com The total recovered radioactivity from both urine and feces within 10 days has been reported to range from 83.1% to 94.7%, with a mean of 86.2%. oncostrol.com Some radioactivity not recovered in urine and feces may be accounted for by respiratory excretion as labeled carbon dioxide and fat storage. drugbank.com

Table 1: Excretion Routes and Recovery Rates of this compound

Excretion RouteRange of Recovery (%)Mean Recovery (%)
Urine56.5 - 78.466.4
Feces7.7 - 30.319.8
Total Recovered83.1 - 94.786.2

Pharmacokinetic Parameter Variability

Pharmacokinetic studies have indicated variability in this compound parameters. The oral absorption of this compound acetate has been shown to be variable in healthy male volunteers. hres.cafda.gov Plasma elimination half-life is also highly variable, ranging from approximately 10 to 120 hours. fda.gov In one study, the plasma elimination half-life ranged from 9.9 to 104.9 hours with a mean of 34.2 hours in healthy male volunteers receiving a 160 mg dose administered as 40 mg four times daily. hres.ca Another source reports a mean elimination half-life of 34 hours with a range of 13 to 105 hours. wikipedia.org The half-life of a 160 mg dose was reported as 37.6 hours, while for doses of 60-90 mg, the biological half-life was 3.5 days. hres.ca

In studies evaluating different formulations, the main source of variability in pharmacokinetic parameters was found to be intersubject variability, with the drug formulation playing only a minor and non-significant role. nih.govsemanticscholar.org

Clinical Efficacy and Therapeutic Applications: Research Themes

Anorexia-Cachexia Syndrome Research

Anorexia-cachexia syndrome (ACS) is a complex metabolic disorder characterized by loss of appetite, weight loss, and tissue wasting, significantly impacting quality of life and survival in various chronic illnesses, including cancer and HIV/AIDS. amegroups.orgamegroups.cn Megestrol acetate (B1210297) has been studied extensively for its potential to mitigate these effects.

Efficacy in Cancer-Related Anorexia-Cachexia

Clinical trials and meta-analyses have evaluated the effectiveness of this compound acetate in cancer patients experiencing anorexia and cachexia. Studies have shown that this compound acetate can lead to increased appetite and weight gain in this population. amegroups.orgamegroups.cnnih.gov A meta-analysis including data from 1,142 cancer patients with ACS across 11 randomized controlled trials found that patients treated with this compound acetate had significantly increased weight gain and improved appetite compared to control groups. amegroups.org Specifically, there was a 117% greater risk for weight gain with this compound acetate. amegroups.org

However, some reviews indicate that while appetite may improve, the weight gain is often primarily adipose tissue rather than lean muscle mass. mypcnow.orgnih.gov A systematic review and meta-analysis concluded that this compound acetate did not appear to produce significant weight gain in patients with advanced cancers, and there was no significant difference between high-dose and low-dose regimens in terms of weight gain. mdpi.com Another meta-analysis indicated a significant increase in body weight following short-term intervention (≤8 weeks) and when used concurrently with radiation/chemotherapy, although the magnitude of the effect was small. researchgate.net

Data on weight change and appetite improvement in cancer-related anorexia-cachexia from selected studies:

Study DesignPatient Population (Cancer Type)Intervention (this compound Acetate Dose)Control GroupKey Findings (Weight Change)Key Findings (Appetite Improvement)
Meta-analysis of 11 RCTs amegroups.orgVarious CancersVarious dosesControlIncreased weight gain (RR 2.17; 95% CI: 1.59-2.97)Increased appetite improvement (RR 4.68; 95% CI: 3.25-6.76)
Randomized, controlled trial nih.govAdvanced Cancer480 mg/d or 960 mg/dPlaceboTrend towards beneficial effects; 6/15 (480mg) and 6/11 (960mg) gained weightAppetite improvement similar in all groups
Phase III randomized clinical trial ascopubs.orgCancer Anorexia/Cachexia160, 480, 800, or 1,280 mg/dNot specifiedTrend for more nonfluid weight gain with higher dosesPositive dose-response effect on appetite stimulation (P ≤ .02) ascopubs.org
Systematic review and meta-analysis mdpi.comAdvanced CancersHigh-dose (>320 mg/day), Low-dose (≤320 mg/day)Not specifiedDid not appear to improve weight gain overall; high-dose tended to result in weight lossInsufficient studies for meta-analysis
2018 systematic review (4 RCTs with cancer patients) aafp.orgVarious Cancers160 to 320 mg/dayPlaceboMean gain: 5.25 lb (2.38 kg); 95% CI, 2.20 to 8.16 lb (1.0 to 3.7 kg)Improved appetite

Efficacy in HIV/AIDS-Associated Cachexia

This compound acetate has also been approved and used for the treatment of anorexia, cachexia, or unexplained weight loss in patients with AIDS. amegroups.cnresearchgate.netcapes.gov.brcochranelibrary.comresearchgate.net Clinical trials have demonstrated its effectiveness in promoting weight gain and improving appetite in HIV-infected individuals with significant weight loss. researchgate.netnih.govkarger.comaap.orgnih.gov

In a randomized placebo-controlled trial involving patients with AIDS and weight loss, this compound acetate at a dose of 800 mg/day resulted in a significantly greater mean maximum weight gain and appetite stimulation compared to placebo. nih.govkarger.com Another trial with 271 patients showed that a maximum weight gain of at least 5 lb (2.25 kg) was observed in a significantly higher percentage of patients in the 800 mg/day group (64.2%) compared to the placebo group (21.4%). nih.govkarger.com Mean weight change from baseline was also significantly greater in the this compound acetate group. nih.govkarger.comnih.gov Studies have also indicated an increase in lean body mass and caloric intake in patients treated with this compound acetate. nih.govnih.gov

Data on weight change and appetite improvement in HIV/AIDS-associated cachexia from selected studies:

Study DesignPatient Population (Condition)Intervention (this compound Acetate Dose)Control GroupKey Findings (Weight Change)Key Findings (Appetite Improvement)
Randomized placebo-controlled trial nih.govkarger.comAIDS with weight loss800 mg/dayPlaceboSignificantly greater mean maximum weight gain (p = 0.027); +8.3 lb mean change nih.govkarger.comnih.govSignificantly greater appetite stimulation (p = 0.021) nih.govkarger.comnih.gov
Randomized placebo-controlled trial (n=271) nih.govkarger.comnih.govAIDS with anorexia/cachexia100, 400, or 800 mg/dayPlacebo64.2% (800mg), 57% (400mg), 24% (placebo) gained ≥ 5 lbs nih.govkarger.comnih.govfda.gov; Mean weight increase in 400mg and 800mg groups fda.govSignificant improvement in appetite with 800 mg nih.govkarger.comnih.gov
Retrospective survey aap.orgHIV-infected childrenMedian 7.91 mg/kg/dayNot applicableAssociated with significant weight gainNot specified
Phase 2 interventional study (nanocrystal formulation) researchgate.netHIV-positive patientsNanocrystal formulationOral suspensionSignificant weight gain compared to oral suspensionNot specified

Impact on Quality of Life Parameters in Cachexia

A meta-analysis indicated that this compound acetate did not improve quality of life based on available studies, although the number of studies examining this outcome was limited. nih.govmdpi.com Another meta-analysis similarly concluded that this compound acetate does not improve quality of life in patients with cancer-related anorexia-cachexia. aafp.org

Data on quality of life impact in cachexia from selected studies:

Study DesignPatient Population (Condition)Intervention (this compound Acetate)Control GroupKey Findings (Quality of Life)
Systematic review and meta-analysis nih.govmdpi.comCancer-related anorexia/cachexiaVarious dosesNot specifiedDid not appear to improve quality of life; limited studies available for meta-analysis. nih.govmdpi.com
2018 systematic review (2 RCTs with cancer patients) aafp.orgCancer-related anorexia/cachexia160 to 320 mg/dayPlaceboDid not improve quality of life (SMD = −3.9; 95% CI, −8.1 to 0.4) aafp.org
Randomized placebo-controlled trial nih.govAIDS-related weight loss800 mg/dayPlaceboAssociated with patient-reported improvement in overall sense of well-being. nih.gov
Review of studies in elderly patients nih.govtandfonline.comElderly patients with cachexiaNot specifiedNot specifiedImproved quality of life and appetite; reduction in pro-inflammatory cytokines associated with improved QoL. nih.govtandfonline.com
Cochrane review update cochranelibrary.comCancer, AIDS, and other pathologiesVarious dosesPlaceboDid not improve quality of life; clinical and statistical heterogeneity found. cochranelibrary.com

Antineoplastic Efficacy in Hormone-Sensitive Cancers

This compound acetate is a synthetic progestin with anti-estrogenic and antineoplastic activity. mims.comguidetopharmacology.org Its use has been investigated in hormone-sensitive cancers, particularly breast and endometrial cancers. wikipedia.org

Breast Cancer Research

Hormonal therapy is a cornerstone in the treatment of hormone-dependent breast cancer. This compound acetate has been evaluated as a hormonal treatment option for advanced breast cancer. nih.govkarger.com Studies have shown that this compound acetate can be effective in treating advanced breast cancer, with reported response rates in clinical trials. karger.com

More recent research continues to explore the role of this compound acetate in breast cancer treatment, often in combination with other therapies. A phase II trial (PIONEER) is investigating the effect of combining this compound acetate with letrozole (B1683767) (an aromatase inhibitor) in post-menopausal women with early-stage ER-positive breast cancer. crukcambridgecentre.org.ukmycancergenome.orgcancerresearchuk.org Initial results from this trial suggest that adding this compound to standard hormone therapy could be more effective in stopping tumor growth than letrozole alone. crukcambridgecentre.org.uk

Data on response rates in breast cancer from selected studies:

Study DesignPatient Population (Condition)Intervention (this compound Acetate Dose)ComparisonKey Findings (Response Rate)
Randomized, controlled trial nih.govPostmenopausal women with metastatic breast cancerThis compound acetateTamoxifen (B1202)Efficacy (response rate and duration of remission) was equal to tamoxifen. nih.gov
Review of clinical trials karger.comAdvanced breast cancerVarious dosesNot specifiedOverall response rate of 27% reported across over 2,000 patients. karger.com Efficacy comparable to tamoxifen and other hormonal treatments in randomized trials. karger.com
Phase III trial (Piedmont Oncology Association) ascopubs.orgAdvanced breast cancer (post-tamoxifen)160 mg/d vs. 800 mg/dStandard doseHigh-dose: 27% complete + partial response rate; Standard-dose: 10% complete + partial response rate (P = .005) ascopubs.org

Endometrial Cancer Research

Progestins, including this compound acetate, are a widely used form of endocrine therapy for advanced or recurrent endometrial carcinoma, particularly in low-grade, ER+/PR+ve tumors. mdpi.comascopubs.orgascopubs.orgnih.gov this compound acetate has demonstrated antineoplastic properties in endometrial cancer cells. nih.gov

Current research is exploring this compound acetate in combination with other agents for endometrial cancer. A phase Ib/II trial is testing the combination of ipatasertib (B1662790) (an AKT inhibitor) with this compound acetate versus this compound acetate alone in patients with recurrent or metastatic endometrioid endometrial cancer, with the hypothesis that the combination may be more effective. wisc.edunrgoncology.orgcancer.gov Another phase II trial is investigating the addition of pterostilbene (B91288) to this compound acetate, based on in vitro studies suggesting a synergistic antiproliferative effect. mdpi.com

Data on response rates in endometrial cancer from selected studies:

Study DesignPatient Population (Condition)Intervention (this compound Acetate Dose)ComparisonKey Findings (Response Rate)
GOG Study #121 (Phase II) mdpi.comascopubs.orgnih.govAdvanced or recurrent endometrial carcinoma800 mg/dNot applicableOverall response rate: 24% (11% complete response, 13% partial response) in assessable patients (n=54). mdpi.comascopubs.orgnih.gov Response rate significantly higher in grade 1 or 2 lesions (37%). ascopubs.orgnih.gov
Review of outcomes with progestins ascopubs.orgRecurrent and metastatic endometrial cancerThis compound acetate (primarily)Not applicableOverall response rates reported in the range of 20-25%, with responses up to 25-35% in ER+/PR+ve tumors. ascopubs.org

Prostate Cancer Research and Challenges

This compound acetate, an acylated derivative of this compound, has been investigated for its potential role in the treatment of prostate carcinoma, particularly in advanced or hormone-refractory cases. karger.comresearchgate.netresearchgate.net Its mechanism of action in prostate cancer is not fully elucidated but is thought to involve multiple sites in androgen metabolism. karger.comsemanticscholar.org Studies have explored its use in metastatic and locally advanced disease, as well as in patients whose disease has progressed despite other hormonal therapies. karger.com

Early research suggested that this compound acetate combined with mini-dose diethylstilbestrol (B1670540) (DES) had comparable therapeutic efficacy to standard-dose DES in metastatic disease, with potentially fewer side effects. karger.com It has also shown effectiveness and good tolerability in patients with locally advanced disease who might benefit from hormonal cytoreduction. karger.com Furthermore, this compound acetate has been considered for palliative care in patients with progressive disease after initial hormonal treatment. karger.com

Despite some reported activity, particularly in hormone-sensitive and hormone-refractory prostate carcinoma, challenges and concerns exist regarding this compound acetate's use in this context. researchgate.netsemanticscholar.org Some studies indicate limited activity on prostate-specific antigen (PSA) levels in patients with castration-resistant prostate cancer (CRPC). semanticscholar.org There are also concerns that this compound acetate might stimulate prostate cancer cell growth, potentially via mutated androgen receptors, particularly in CRPC patients. semanticscholar.orgresearchgate.netnih.gov Case reports have described rapid progression of advanced "hormone-resistant" prostate cancer during palliative treatment with this compound acetate for cachexia. researchgate.net A retrospective study evaluating this compound acetate in patients with hormone-refractory metastatic adenocarcinoma of the prostate reported a response rate of 14%, with two patients out of 14 showing a partial response. capes.gov.br

Research continues to define the optimal hormonal therapy for prostate carcinoma, and further studies are needed to clarify the role and efficacy of this compound acetate in this complex disease. karger.com

Hepatocellular Carcinoma Investigations

Investigations have explored the potential of this compound acetate in the treatment of hepatocellular carcinoma (HCC), a common type of liver cancer. nih.govnih.govtermedia.pl The rationale for this research includes the consideration of HCC as a potentially sex hormone-dependent tumor. aacrjournals.org

A phase II study evaluated this compound acetate (160 mg/day) in 46 patients with advanced HCC. nih.gov Of the 32 evaluable patients for tumor response, none had complete or partial responses. nih.gov However, 12 patients (38%) had stable disease, with seven of these showing a minor response (median tumor size reduction of 18%). nih.gov Twenty patients (62%) had progressive disease. nih.gov The study noted that this compound acetate was useful in the palliative management of HCC patients, leading to improvements in appetite, body weight, and a feeling of well-being with minimal side effects. nih.gov Some patients with stable disease, minor tumor size reduction, and prolonged survival after this compound acetate treatment were observed, and this response might be linked to the presence of glucocorticoid receptors in the tumor. nih.gov

While some studies have shown promising results in terms of prolonging survival rate, reducing tumor size, and improving quality of life, the curative effects of this compound in HCC remain controversial, and no conclusive evidence regarding its effectiveness in inoperable HCC can be definitively declared. nih.govtermedia.pl Further large-population, randomized studies are recommended to examine the role of this compound in HCC, potentially alone or in combination with chemotherapy. nih.govtermedia.pl

Other Investigational Clinical Applications

Endometrial Hyperplasia

This compound acetate has been investigated as a treatment option for endometrial hyperplasia, particularly atypical endometrial hyperplasia (AEH), which is considered a precursor to endometrial carcinoma. cancer.govnih.govijwhr.netnih.gov Conservative treatment with progestins like this compound acetate is an option for patients who wish to preserve fertility or have medical conditions that contraindicate surgery. ijwhr.netnih.gov

Studies have reported complete remission of hyperplasia in a high percentage of patients treated with this compound acetate. nih.gov A phase II trial investigating this compound acetate (80 mg orally twice daily for at least 12 weeks) in patients with atypical EH and well- to moderately-differentiated endometrial carcinoma showed positive responses within 4 weeks, confirmed by biopsy or D&C/hysteroscopy. nih.gov

A retrospective cohort study in Iranian patients evaluated this compound (160 mg daily) for AEH and Stage IA Grade 1 endometrial endometrioid adenocarcinoma. nih.gov In patients with AEH, there were 31 complete responses and five progressive diseases. nih.gov In patients with EA, there were seven complete responses and seven progressive diseases. nih.gov The study concluded that this compound is an effective therapeutic agent for endometrial hyperplasia or low-grade endometrial cancer in patients desiring to preserve childbearing. nih.gov

Research has also explored the combination of this compound acetate with metformin (B114582) for endometrial hyperplasia, although one study found that adding metformin did not significantly increase the effectiveness of this compound acetate alone. ijwhr.net

Table 1: this compound Research Findings in Endometrial Hyperplasia

Condition TreatedThis compound Dosage (Example)Response TypeOutcomeSource
Atypical Endometrial Hyperplasia80 mg BID orallyPositive ResponseObserved within 4 weeks nih.gov
Atypical Endometrial Hyperplasia160 mg dailyComplete Response31 out of 50 patients nih.gov
Stage IA Grade 1 Endometrial EA160 mg dailyComplete Response7 out of 22 patients nih.gov

Geriatric Wasting Syndrome

This compound acetate has been studied for the management of geriatric wasting syndrome, characterized by unintentional weight loss in older adults, often associated with comorbidities like cancer, dementia, and chronic diseases. gn1.linktandfonline.comuams.edunih.gov It is the most commonly studied medication for pharmacotherapeutic intervention in this population. gn1.link

This compound acetate is used to improve appetite and treat unintentional weight loss and/or the anorexia-cachexia syndrome in older adults. gn1.link Studies suggest that patients with anorexia-cachexia syndrome secondary to cancer may benefit from this compound acetate therapy, although a meta-analysis of eight studies did not statistically confirm this effect for weight gain (p = 0.104). gn1.link Weight gain tends to be modest and may not result in complete recovery of lost weight. gn1.link

Research indicates that this compound acetate can improve appetite, elevate prealbumin and albumin levels, and increase weight in older adults with wasting syndrome. statpearls.com A study involving predominantly male nursing home residents with weight loss showed that this compound acetate treatment led to significant improvement in appetite and enjoyment. aafp.org At 12 weeks, the this compound acetate group showed a mean weight gain of 1.05 ± 1.0 kg. aafp.org By week 25, the mean weight gain in the this compound acetate group was 2.95 ± 1.41 kg, a statistically significant difference compared to the placebo group, which experienced a mean weight loss. aafp.orgoup.com Improvement in appetite in the this compound acetate arm positively correlated with increased enjoyment of life, less depression, improved sense of well-being, prealbumin gain, and weight gain. nih.gov Reduction in cytokine levels after this compound acetate treatment in geriatric patients with weight loss has been shown to correlate with improvement in appetite, prealbumin, albumin, and quality of life. nih.gov

Table 2: this compound Research Findings in Geriatric Wasting Syndrome

OutcomeThis compound Group (Mean Change)Placebo Group (Mean Change)Statistical Significance (Example)Source
Weight Gain (12 wks)1.05 ± 1.0 kg0.45 ± 0.86 kg lossNot statistically significant aafp.org
Weight Gain (25 wks)2.95 ± 1.41 kg0.45 ± 0.86 kg lossSignificant (p = 0.043) aafp.orgoup.com
AppetiteImprovedSignificant improvement nih.govaafp.org
EnjoymentImprovedSignificant improvement aafp.org
Prealbumin GainCorrelated with appetitePositive correlation nih.gov

Chemotherapy-Induced Nausea and Vomiting

This compound has been investigated for its potential to help manage chemotherapy-induced nausea and vomiting (CINV). amegroups.orgascopubs.orgnih.gov While primarily known as an appetite stimulant, its antiemetic properties have also been explored. ascopubs.org

A randomized controlled study investigated the use of this compound acetate dispersible tablets in combination with a 5-HT3 receptor antagonist and dexamethasone (B1670325) for the prevention of CINV induced by highly emetogenic chemotherapy. amegroups.orgnih.gov The study compared this triple regimen to a control group receiving only a 5-HT3 receptor antagonist and dexamethasone. amegroups.orgnih.gov

Table 3: this compound Impact on Chemotherapy-Induced Nausea and Vomiting (Delayed)

OutcomeThis compound + Standard AntiemeticsStandard Antiemetics OnlyStatistical SignificanceSource
Complete Prevention of Nausea53.3%30.0%P=0.012 nih.gov
Complete Remission of Vomiting76.7%51.7%P=0.001 nih.gov

Molecular and Cellular Research in Specific Disease Contexts

Megestrol's Role in Modulating Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This environment plays a crucial role in tumor growth, progression, and response to therapy. Studies suggest that this compound can influence components of the TME.

One aspect of the TME modulated by this compound is angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Research in human breast cancer cells (T47-D) has shown that this compound acetate (B1210297) can induce a dose-dependent increase in vascular endothelial growth factor (VEGF) levels. nih.gov This effect appears to be hormone-specific and mediated by progesterone (B1679170) receptors present in these cells. nih.gov However, this induction of VEGF is cell-type specific and was not observed in other breast cancer cell lines (MCF-7, ZR-75, MDA-MB-231) or in endometrial carcinoma cells (Ishikawa). nih.gov This suggests that this compound's influence on angiogenesis within the TME may vary depending on the cancer type and the specific cellular context.

This compound acetate has also been shown to reduce mean microvascular density in a hepatocellular carcinoma mouse model. e-century.us This seemingly contradictory finding regarding angiogenesis highlights the complex and context-dependent effects of this compound on the tumor microenvironment.

Furthermore, this compound's potential to influence the TME extends to its effects on inflammatory cytokines, which are key mediators within this environment. Studies have indicated that this compound acetate can decrease the production and release of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netjbuon.com This immunomodulatory effect can impact the inflammatory landscape of the TME, which is known to contribute to cancer progression and cachexia. mdpi.comnih.gov

In endometrial cancer, the combination of pterostilbene (B91288) and this compound acetate has been associated with the upregulation of the interferon-alpha immune response pathway, which is considered a critical component in regulating the tumor microenvironment. mdpi.com This suggests that this compound, particularly in combination with other agents, can influence the immune cell activity within the TME.

Investigating this compound's Influence on Cellular Apoptosis and Proliferation

This compound's effects on cancer cell apoptosis (programmed cell death) and proliferation (cell growth and division) are central to its potential antineoplastic activity.

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines in vitro and in vivo. For instance, this compound acetate inhibited the growth of HepG2 hepatocellular carcinoma cells in a dose- and time-dependent manner in vitro, with an IC50 of 260 μM after 24 hours of incubation. aacrjournals.org Inhibition of tumor growth was also observed in nude mice transplanted with HepG2 cells. aacrjournals.org

Apoptosis has been identified as a potential mechanism through which this compound exerts its inhibitory effects on cancer cells. In HepG2 cells treated with this compound acetate, apoptosis following G1 arrest was observed. aacrjournals.org The percentage of apoptotic cells increased with higher concentrations of this compound acetate and longer incubation times. aacrjournals.org

This compound acetate has also been shown to induce irreversible G1 arrest and cellular senescence in human endometrial cancer cell lines (Ishikawa and HHUA). nih.gov This was accompanied by a downregulation of cyclin D1 and an upregulation of p21 and p16, proteins involved in cell cycle regulation and senescence. nih.gov

In combination with other agents, this compound acetate's effects on apoptosis and proliferation can be enhanced. For example, the combination of this compound acetate and arsenic trioxide significantly enhanced the inhibition of cell viability and increased apoptosis in liver cancer cell lines (Hep G2 and BEL 7402). nih.gov Similarly, the combination of pterostilbene and this compound acetate demonstrated a synergistic inhibition of cancer cell growth in vitro and enhanced reduction of tumor growth in an endometrial cancer xenograft mouse model, with increased cleavage of caspase 3, a marker for apoptosis. dntb.gov.uaresearchgate.net

Data on this compound Acetate's Effect on HepG2 Cell Growth In Vitro:

Concentration (μM)Incubation Time (h)Effect on Cell Growth
26024IC50 (50% inhibition)
VariousDose- and time-dependent inhibitionSignificant suppression of cellular activity

Data on this compound Acetate's Effect on Cell Cycle Progression in Endometrial Cancer Cells:

TreatmentEffect on Cell CycleMolecular Markers
This compound Acetate (>10 nmol/L)Irreversible G1 arrest, Cellular senescenceDownregulation of Cyclin D1, Upregulation of p21 and p16

Interactions with Tumor Signaling Pathways

This compound exerts its effects by interacting with specific molecular targets and influencing various signaling pathways within cancer cells. A primary mechanism involves its interaction with hormone receptors, particularly progesterone receptors (PRs). patsnap.comnih.gov this compound acts as an agonist with a higher affinity for PR than natural progesterone. nih.gov Binding to PR can regulate the expression of genes involved in cell growth and differentiation, which is particularly relevant in hormone-sensitive cancers like breast and endometrial cancer. patsnap.com

This compound acetate has been shown to stimulate cell maturation through a progestin-inducing mechanism by interacting with progesterone receptors. hres.ca It can also modify glucocorticoid action by binding to the glucocorticoid receptor (GR). nih.govhres.ca Studies suggest that this compound binds more strongly to GR than cortisol. nih.gov The presence of GR can be important for the effectiveness of this compound's antitumor effects. aacrjournals.org

In endometrial cancer cells, this compound acetate exerts its anticancer roles through the PR-B/FOXO1 axis, inducing irreversible G1 arrest and cellular senescence. nih.gov

Beyond hormone receptors, this compound can influence other signaling pathways. In liver cancer cells, the combination of this compound acetate and arsenic trioxide led to increased phosphorylation of p38, c-Jun N-terminal kinase 1/2 (JNK1/2), and extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting involvement of the MAPK signaling pathway in their combined antitumor effect. nih.gov

In endometrial cancer cells, the combination of pterostilbene and this compound acetate suppressed the activation of the ERK1/2 pathway and STAT3, as well as estrogen receptor expression. researchgate.netfrontiersin.org This indicates that this compound, especially in combination, can modulate key pathways involved in cell proliferation and survival.

This compound acetate has also been identified as a specific inducer of CYP3A4, a drug-metabolizing enzyme, mediated by the human pregnane (B1235032) X receptor (hPXR). nih.gov this compound activates hPXR by binding to its ligand-binding domain, leading to increased CYP3A4 levels and activity. nih.gov While this is primarily related to drug metabolism, it highlights this compound's interaction with nuclear receptors and its potential to influence cellular processes beyond hormone signaling.

Data on this compound Acetate's Receptor Interactions:

ReceptorInteraction TypeEffect
Progesterone Receptor (PR)AgonistRegulates gene expression, influences cell growth/differentiation
Glucocorticoid Receptor (GR)AgonistModifies glucocorticoid action, potentially involved in antitumor effects and appetite stimulation
Human Pregnane X Receptor (hPXR)Inducer/ActivatorIncreases CYP3A4 expression and activity

Immunomodulatory Effects in Disease States

This compound has been observed to have immunomodulatory effects, particularly in the context of cancer-related cachexia. These effects are believed to contribute to its ability to stimulate appetite and promote weight gain.

One of the proposed mechanisms for this compound acetate's effect on cachexia is the inhibition of inflammatory cytokines, such as TNF-α, IL-1, and IL-6. nih.govresearchgate.netjbuon.com These cytokines are known to play a significant role in the systemic inflammation and metabolic alterations associated with cachexia. mdpi.comnih.gov By reducing the levels of these pro-inflammatory mediators, this compound may help to attenuate the catabolic processes that lead to weight loss and muscle wasting. nih.govjbuon.com

Studies have shown that this compound acetate can reduce the in vitro production of serotonin (B10506) and cytokines (IL-1, IL-6, and TNF-α) by peripheral blood mononuclear cells of cancer patients. researchgate.net This provides cellular-level evidence for its immunomodulatory properties.

While this compound is primarily known for its progestational and potential glucocorticoid activities, its influence on the immune system, particularly the reduction of pro-inflammatory cytokines, is considered a key factor in its efficacy for managing cancer cachexia. jbuon.comkarger.com

It is important to note that while some progestins, including this compound acetate, have been shown to increase the activity of NK-cells, which are involved in the antitumor immune response, progestins can also suppress the antitumor immune response in some contexts, potentially promoting tumor proliferation and metastasis. nih.gov This highlights the complex and sometimes contradictory nature of hormonal effects on the immune system in the presence of cancer.

Data on this compound Acetate's Effect on Cytokine Production:

CytokineEffect of this compound Acetate
IL-1Decreased production
IL-6Decreased production
TNF-αDecreased production

Mechanisms of Resistance and Treatment Challenges

Molecular Mechanisms Underlying Therapeutic Resistance

Resistance to megestrol therapy is a complex phenomenon involving multiple molecular alterations. A primary mechanism relates to changes in steroid hormone receptor expression and function. Alterations in the levels or activity of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and potentially androgen receptor (AR) can impact the responsiveness of cancer cells to this compound. uib.noresearchgate.net While this compound primarily targets PR, crosstalk between steroid hormone receptors and various signaling pathways plays a critical role in resistance development.

Growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK (MEK/ERK) cascades, are frequently implicated in modulating ER function and contributing to acquired endocrine resistance. nih.govmdpi.comresearchgate.net Activation or dysregulation of these pathways can lead to ligand-independent activation of ER or provide alternative survival signals that bypass the this compound-induced growth inhibition. nih.gov

Another significant mechanism involves the increased expression and activity of efflux pumps, particularly P-glycoprotein (ABCB1). nih.govdrugbank.comaacrjournals.orgnih.gov These transmembrane transporters actively pump drugs out of cancer cells, reducing intracellular drug concentrations below therapeutic levels. While this compound itself may interact with P-glycoprotein, its role in modulating or being a substrate for this transporter in the context of resistance is an area of ongoing research. nih.govdrugbank.comaacrjournals.orgnih.gov Studies have shown altered expression of genes related to multidrug resistance, such as MDR1 (encoding P-glycoprotein) and GSTπ, in resistant cell lines. bioscientifica.comnih.gov

Furthermore, factors within the tumor microenvironment, such as hypoxia and autophagy, can contribute to drug resistance by promoting cell survival and altering cellular metabolism. researchgate.netijsra.net

Cellular Adaptations to this compound Exposure

Cancer cells exposed to this compound can undergo various cellular adaptations that promote survival and proliferation despite the presence of the drug. A key adaptation involves the reprogramming of cellular metabolism, allowing resistant cells to maintain energy production and biomass synthesis under therapeutic pressure. mdpi.com

Adaptation to hormone deprivation or therapy can also lead to increased sensitivity to low levels of residual hormones, effectively bypassing the intended inhibitory effects of this compound. bioscientifica.com This can involve changes in the expression or activity of hormone receptors and downstream signaling molecules. Research on antiestrogen-resistant breast cancer cell lines has revealed altered expression profiles of ER, PR, and components of growth factor signaling pathways like EGFR, ErbB-2, AIB1, and BCAR1. bioscientifica.com

This compound acetate (B1210297) has also been shown to induce the expression of CYP3A4, a key drug-metabolizing enzyme, through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov This induction could potentially affect the metabolism of other co-administered drugs, although its direct role in this compound resistance requires further investigation. drugbank.comnih.gov

Strategies for Overcoming Resistance

Overcoming this compound resistance necessitates the development of novel therapeutic strategies that target the identified resistance mechanisms. Combination therapies that simultaneously target multiple signaling pathways or resistance mechanisms hold significant promise. nih.govmdpi.com By hitting cancer cells at different vulnerabilities, these combinations can enhance anti-tumor effects and mitigate the development of resistance.

Strategies include combining this compound acetate with other therapeutic agents. For instance, preclinical and clinical investigations have explored combinations of this compound acetate with cytotoxic agents like paclitaxel (B517696), although clinical trial results have shown limited support for this specific combination in overcoming paclitaxel resistance in ovarian cancer. aacrjournals.orgnih.gov Combinations with natural compounds, such as pterostilbene (B91288), have also shown potential in suppressing signaling pathways like ERK1/2 and STAT3, which are implicated in resistance. researchgate.net

Targeting the alternative or compensatory pathways that resistant cancer cells utilize for survival is another crucial approach. This can involve using inhibitors against key nodes in pathways like PI3K/AKT/mTOR or MAPK. nih.gov

Efforts to overcome efflux pump-mediated resistance include the development of inhibitors that block the activity of transporters like P-glycoprotein. nih.govaacrjournals.orgnih.gov Additionally, novel drug delivery systems, such as nanoparticles, are being investigated to bypass efflux mechanisms and deliver higher concentrations of the drug directly into cancer cells. nih.govmdpi.com

Clinical trials are also exploring the combination of this compound acetate with other endocrine agents, such as aromatase inhibitors, to potentially improve outcomes in hormone-sensitive cancers. mycancergenome.org

Predictive Biomarkers for Therapeutic Response and Resistance

Identifying predictive biomarkers is essential for personalizing cancer treatment and identifying patients who are most likely to respond to this compound therapy or those who are at risk of developing resistance. Steroid receptor expression, including ER, PR, and AR, has been investigated as potential biomarkers for response to progestin therapy. uib.noresearchgate.net Studies suggest that the expression levels and localization of PR isoforms (PRα and PRβ) may correlate with treatment outcomes. uib.no While ER expression is generally associated with response, some ER-negative tumors may still benefit from progestin treatment. uib.no

Other potential biomarkers of resistance that have been explored, particularly in endometrial hyperplasia and cancer, include the overexpression of HSPA5/GRP78 and p53, as well as MMR deficiency. uib.no However, these findings often require further validation in larger studies. uib.no

Adverse Effects and Safety Profiles: Mechanistic Insights

Endocrine System Perturbations

Megestrol's structural similarity to natural progesterone (B1679170) and its affinity for steroid hormone receptors, particularly the glucocorticoid receptor, underpin many of its endocrine-related adverse effects. nih.govnjmonline.nlresearchgate.netelsevier.es

Adrenal Insufficiency and Hypothalamic-Pituitary-Adrenal Axis Suppression

This compound acetate (B1210297) possesses intrinsic glucocorticoid activity and exhibits a considerable binding affinity towards the glucocorticoid receptor. njmonline.nlresearchgate.netelsevier.es Studies have shown that this compound binds more strongly to glucocorticoid receptors than the naturally occurring ligand, cortisol. nih.govnjmonline.nlresearchgate.netelsevier.es For instance, one study indicated a binding affinity of 46% for this compound compared to 25% for cortisol, relative to dexamethasone (B1670325) (100%). nih.govnjmonline.nlresearchgate.net This potent binding allows this compound to exert glucocorticoid-like effects. njmonline.nlresearchgate.net

Chronic administration of this compound can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis through negative feedback mechanisms. njmonline.nlelsevier.esresearchgate.net By activating glucocorticoid receptors in the hypothalamus and pituitary gland, this compound inhibits the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. elsevier.esresearchgate.net This suppression reduces the adrenal glands' production of endogenous cortisol. researchgate.net Upon sudden discontinuation of this compound, the exogenous glucocorticoid activity is abruptly removed, and the suppressed HPA axis may not be able to immediately produce sufficient cortisol to meet the body's needs, potentially leading to secondary adrenal insufficiency. elsevier.esresearchgate.net

Research findings highlight this mechanism. A study involving cancer patients receiving this compound acetate demonstrated significant decreases in ACTH and cortisol levels after one month of therapy, along with a decreased response to cosyntropin (B549272) stimulation. researchgate.net Another study noted that while symptoms of severe adrenal insufficiency only occurred in some cases, the glucocorticoid activity of this compound could suppress the axis at the pituitary and/or hypothalamic level. elsevier.es

Hypogonadism and Sex Hormone Dysregulation

This compound acetate, being a synthetic progestin, exerts anti-gonadotropic activity. nih.gove-enm.orgkoreamed.orgthieme-connect.com This effect is primarily mediated through the suppression of gonadotropin secretion from the anterior pituitary gland. e-enm.orgkoreamed.orgthieme-connect.com By activating progesterone receptors and potentially having other effects, this compound can reduce the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gove-enm.orgkoreamed.orgnih.gov

Suppression of LH and FSH secretion subsequently leads to decreased production of sex hormones by the gonads. In males, this results in reduced testosterone (B1683101) synthesis, contributing to hypogonadism. elsevier.ese-enm.orgkoreamed.orgnih.gov In females, it can affect estrogen release and lead to menstrual disturbances. nih.govkoreamed.org While the exact mechanism for this compound-induced hypogonadism is still under investigation, suppression of gonadotropin secretion is considered a primary factor. e-enm.orgkoreamed.orgnih.gov Studies have reported significant decreases in LH levels following this compound administration. nih.gov This sex hormone dysregulation can manifest clinically as decreased libido, impotence in males, and menstrual irregularities in females. elsevier.ese-enm.orgkoreamed.orgnih.gov

Glucocorticoid-Related Metabolic Effects (e.g., Hyperglycemia, Diabetes Mellitus)

The glucocorticoid-like activity of this compound acetate also contributes to metabolic disturbances, including hyperglycemia and the potential development or worsening of diabetes mellitus. nih.govnjmonline.nlcapes.gov.brnih.govnih.gov Glucocorticoids are known to affect glucose metabolism by promoting gluconeogenesis (glucose production in the liver) and reducing peripheral glucose uptake by tissues like muscle and adipose tissue, leading to insulin (B600854) resistance. capes.gov.brnih.gov

This compound's binding to glucocorticoid receptors mimics these effects, resulting in increased blood glucose levels. nih.govnjmonline.nlcapes.gov.brnih.gov Research suggests that insulin resistance is an underlying mechanism for hyperglycemia associated with this compound therapy. capes.gov.brnih.gov A case study described the development of diabetes mellitus in a patient receiving this compound acetate, where metabolic studies excluded an insulinopenic state and pointed towards insulin resistance as the mechanism. capes.gov.brnih.gov Withdrawal of this compound in this case led to the rapid correction of metabolic abnormalities. capes.gov.brnih.gov These metabolic effects are consistent with the known actions of glucocorticoids on carbohydrate metabolism. nih.govnjmonline.nlnih.gov

Hematological and Cardiovascular Considerations

Venous Thromboembolic Events: Underlying Coagulopathy

This compound acetate is associated with an increased risk of venous thromboembolic events (VTEs), including deep vein thrombosis (DVT) and pulmonary embolism (PE). nih.govnih.govresearchgate.netcochrane.orgmdedge.comrxeconsult.com The underlying mechanism is thought to involve alterations in the coagulation system, leading to a prothrombotic state. nih.govresearchgate.net

While the precise mechanisms are not fully elucidated, progestins, including this compound, can influence the balance between procoagulant and anticoagulant factors. researchgate.net Proposed mechanisms include increased levels of clotting factors and decreased levels of anticoagulant proteins. researchgate.net Studies in patients, particularly those with cancer who may already have a higher baseline risk of thrombosis, have shown a notable incidence of VTEs associated with this compound use. researchgate.netmdedge.com One study in nursing home residents identified a high incidence of VTE in those treated with this compound acetate. researchgate.net Another study in veteran patients using this compound acetate as an appetite stimulant found a high rate of VTE, particularly in patients with cancer, suggesting a contributory role of the medication. mdedge.com The incidence of VTE was observed to be higher with higher doses of this compound. mdedge.com

Fluid Retention and Edema Mechanisms

Fluid retention and edema are also reported adverse effects of this compound acetate. nih.govthieme-connect.comcochrane.orghres.ca The mechanisms contributing to fluid retention are not completely understood but may involve effects on mineralocorticoid receptors or other pathways influencing electrolyte and water balance.

While this compound is primarily known for its progestational and glucocorticoid-like activities, it has been reported to have very slight mineralocorticoid activity. drugbank.com Mineralocorticoids, such as aldosterone, primarily act on the kidneys to increase sodium and water reabsorption, leading to fluid retention. While the mineralocorticoid activity of this compound is described as slight, it may contribute to this effect, particularly with prolonged use or higher doses. drugbank.com Additionally, some theories suggest that effects on progesterone receptors or interactions with other hormonal pathways could play a role in fluid balance regulation. researchgate.net Fluid retention can manifest as peripheral edema, commonly observed in the extremities. nih.govthieme-connect.comcochrane.orghres.ca

Data Table: Mechanistic Insights into this compound Acetate Adverse Effects

Adverse EffectPrimary Proposed Mechanism(s)Receptor Interaction(s) InvolvedKey Research Findings/Evidence
Adrenal Insufficiency/HPA Axis SuppressionSuppression of CRH and ACTH release via negative feedback. elsevier.esresearchgate.netGlucocorticoid Receptor (agonist) nih.govnjmonline.nlresearchgate.netelsevier.esThis compound binds more strongly to glucocorticoid receptors than cortisol. nih.govnjmonline.nlresearchgate.net Decreased ACTH and cortisol levels observed in patients. researchgate.net
Hypogonadism/Sex Hormone DysregulationSuppression of gonadotropin (LH, FSH) secretion. e-enm.orgkoreamed.orgthieme-connect.comProgesterone Receptor nih.govpatsnap.comresearchgate.netReduced testosterone levels in males. elsevier.ese-enm.orgkoreamed.orgnih.gov Decreased LH levels reported. nih.gov
Hyperglycemia/Diabetes MellitusIncreased gluconeogenesis, reduced peripheral glucose uptake, insulin resistance. capes.gov.brnih.govGlucocorticoid Receptor (agonist) nih.govnjmonline.nlnih.govCase studies suggest insulin resistance as the mechanism. capes.gov.brnih.gov Reversal of hyperglycemia upon discontinuation. capes.gov.brnih.gov
Venous Thromboembolic Events (VTE)Alterations in coagulation factors, leading to a prothrombotic state. nih.govresearchgate.netNot directly linked to specific receptor bindingIncreased incidence of VTE observed in patients, including those with cancer and in nursing homes. researchgate.netmdedge.com Higher risk potentially associated with higher doses. mdedge.com
Fluid Retention and EdemaPotential effects on sodium and water reabsorption. drugbank.comMineralocorticoid Receptor (slight activity) drugbank.comObserved clinically as peripheral edema. nih.govthieme-connect.comcochrane.orghres.ca Proposed involvement of progesterone receptors or other pathways. researchgate.net

Hypertension Development and Cardiovascular Impact

This compound, a synthetic progestin, has been associated with the development of hypertension and can have other cardiovascular impacts. Hypertension is listed as a common side effect, particularly with higher doses. bccancer.bc.camedscape.commedicinenet.comrxlist.com The precise mechanism by which this compound contributes to hypertension is not fully elucidated. However, its progestin-like properties can lead to sodium and water retention in the body, which may exacerbate heart failure symptoms in susceptible individuals. droracle.ai This fluid retention can contribute to increased blood pressure. droracle.aipatsnap.com

Beyond hypertension, this compound has been linked to an increased risk of venous thromboembolic events, including thrombophlebitis and pulmonary embolism, in some cases fatal. medicinenet.comnih.govhres.cahres.caboehringer-ingelheim.com This increased risk is attributed to increased coagulopathy. nih.gov Patients with a history of thromboembolic disease should use caution. cancercareontario.camims.com Heart failure has also been reported as an adverse reaction. hres.caboehringer-ingelheim.commims.com While there is no direct evidence from some studies on the effect of this compound on heart failure, its fluid retention effects are known to potentially worsen heart failure symptoms. droracle.ai Regular monitoring of weight, blood pressure, and signs of fluid retention is considered crucial for patients with heart failure who are taking this compound. droracle.ai

Research findings indicate that hypertension can occur with this compound, typically with high doses (480-1600 mg). bccancer.bc.ca It is often described as mild and may resolve with diuretic therapy or adjustments to antihypertensive regimens. bccancer.bc.ca

Gastrointestinal and Other Systemic Manifestations

This compound can lead to various gastrointestinal and other systemic manifestations.

Nausea, Vomiting, and Diarrhea Mechanisms

Gastrointestinal issues such as nausea, vomiting, and diarrhea are commonly reported side effects of this compound. medscape.commedicinenet.compatsnap.comnih.govhres.cahres.camims.comwebmd.comfda.gov While the exact mechanisms underlying these gastrointestinal disturbances are not explicitly detailed in the provided information, they are recognized adverse reactions. Overdose situations have also included symptoms like diarrhea and nausea. nih.govfda.govwikipedia.org These symptoms can cause discomfort and may necessitate dietary modifications or additional medications for management. patsnap.com

Potential for Alopecia and Skin Reactions

Alopecia (hair loss or thinning) and skin reactions, including rash, are potential side effects associated with this compound use. bccancer.bc.camedscape.commedicinenet.comhres.cahres.caboehringer-ingelheim.comcancercareontario.camims.comwebmd.comcancerresearchuk.orgtaylorandfrancis.com

Skin reactions, such as rash, are also reported adverse effects. medscape.commedicinenet.comhres.cahres.caboehringer-ingelheim.comcancercareontario.camims.comwebmd.comcancerresearchuk.orgtaylorandfrancis.com These can manifest as itching or raised, itchy bumps (hives). webmd.comcancerresearchuk.org The mechanisms behind this compound-induced skin reactions are not specifically detailed.

Here is a summary of reported incidences for some of these adverse effects based on clinical trial data:

Adverse EffectIncidence Range (Clinical Trials)Source(s)
Nausea1-9% bccancer.bc.camedscape.comrxlist.com
Vomiting1-7% bccancer.bc.camedscape.com
DiarrheaCommon, Unusual medscape.commedicinenet.comhres.cacancercareontario.ca
Alopecia0-25% (overall 4.4% with endocrine therapies) ascopost.comresearchgate.netnih.gov
RashCommon medscape.commedicinenet.comwebmd.com
HypertensionCommon, Unusual bccancer.bc.camedscape.commedicinenet.comcancercareontario.ca

Note: Incidence rates can vary between studies and patient populations.

Drug Interactions and Polypharmacy Research

Cytochrome P450 Enzyme System Modulation

The cytochrome P450 enzyme system plays a crucial role in the metabolism of many drugs. Megestrol acetate (B1210297) has been investigated for its potential to interact with this system, acting as both an inducer and a weak inhibitor of specific CYP isoforms.

Induction of CYP3A4 by this compound Acetate

Research indicates that this compound acetate is a specific inducer of CYP3A4. Studies using human hepatocytes and HepG2 cells have shown that this compound acetate significantly increases the levels and activities of CYP3A4, with reported increases exceeding 4-fold nih.govresearchgate.netnih.gov. This induction is mediated through the activation of the human pregnane (B1235032) X receptor (hPXR), a ligand-activated transcription factor involved in regulating drug metabolism and transport nih.govresearchgate.net. This compound activates hPXR by binding to its ligand-binding domain and enhancing the recruitment of cofactors such as steroid receptor cofactor (SRC-1) nih.govresearchgate.net. This inductive effect on CYP3A4 appears to occur at concentrations comparable to those achieved clinically nih.gov.

Slight Inhibition of Other CYP Isoforms (e.g., CYP2A6, 2C9, 2C19, 2D6)

In addition to its inductive effect on CYP3A4, in vitro studies using human liver microsomes have indicated that this compound acetate exhibits a slight inhibitory effect on several other CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, and CYP2D6 fda.govfda.gov. A slight inhibition of CYP3A4 was also observed in some in vitro studies fda.gov. However, the half-maximal inhibitory concentration (IC50) values for these inhibitory effects were reported to be greater than 50 µM, which is substantially higher than the expected maximum plasma concentrations observed under typical clinical usage fda.gov. This suggests that the inhibitory potential of this compound acetate on these isoforms is unlikely to be clinically significant under normal circumstances fda.gov. Studies also indicated no effect on CYP1A2 or CYP2E1 fda.gov.

Table 1: In Vitro Inhibition Potential of this compound Acetate on CYP Isoforms

CYP IsoformInhibition ObservedIC50 ValueClinical Significance (Based on IC50 vs. Plasma Concentration)
CYP1A2No effectN/ANot applicable
CYP2A6Slight inhibition> 50 µMUnlikely to be clinically significant
CYP2C9Slight inhibition> 50 µMUnlikely to be clinically significant
CYP2C19Slight inhibition> 50 µMUnlikely to be clinically significant
CYP2D6Slight inhibition> 50 µMUnlikely to be clinically significant
CYP2E1No effectN/ANot applicable
CYP3A4Slight inhibition> 50 µMUnlikely to be clinically significant (inhibition)

Note: While in vitro studies showed slight inhibition of some isoforms, the high IC50 values relative to expected clinical plasma concentrations suggest limited clinical relevance for inhibition.

Implications for Co-administered Substrates

The induction of CYP3A4 by this compound acetate has significant implications for drugs that are substrates of this enzyme. Co-administration of this compound acetate with CYP3A4 substrates can lead to increased metabolism of these drugs, potentially resulting in decreased plasma concentrations and reduced therapeutic efficacy nih.govresearchgate.netgoogle.com. For instance, a study in healthy male subjects showed that this compound acetate reduced the Cmax and AUC of indinavir, a CYP3A4 substrate, by 32% and 21%, respectively fda.gov. Conversely, substances that inhibit CYP3A4 could potentially increase this compound acetate plasma concentrations google.com. Given the importance of CYP3A4 in the metabolism of a wide variety of medications, understanding this inductive effect is crucial for minimizing the potential for undesirable drug-drug interactions when this compound acetate is co-administered with other drugs nih.gov.

Pharmacodynamic Interactions

Beyond its effects on drug metabolism enzymes, this compound acetate can also engage in pharmacodynamic interactions, affecting physiological processes such as glucose tolerance and immune function.

Interactions Affecting Glucose Tolerance

Progestins, including this compound acetate, may impair glucose tolerance medscape.commedbroadcast.com. This compound acetate can cause changes in blood sugar levels and may lead to a loss of control of diabetes in individuals with the condition medbroadcast.comclevelandclinic.orghres.cahpra.ie. This can manifest as new onset diabetes or exacerbation of pre-existing diabetes with decreased glucose tolerance hres.cahpra.ie. Patients with diabetes or those at risk for developing diabetes may need to monitor their blood sugar more frequently when taking this compound acetate medbroadcast.com. This compound acetate may decrease the effects of insulin (B600854) and other diabetes medications through pharmacodynamic antagonism medscape.commedbroadcast.commims.com.

Additive Immunosuppressive Effects

This compound acetate has been suggested to have some immunosuppressive effects inchem.org. When co-administered with other immunosuppressive agents, there is a potential for additive immunosuppressive effects medscape.comconnectrx.com. Caution is advised when this compound is used concurrently with other drugs that increase immunosuppressive effects, such as siponimod (B560413) or etrasimod (B607385), due to an increased risk of infection medscape.com. The risk of additive immune system effects with etrasimod in combination with antineoplastic, immune-modulating, or noncorticosteroid immunosuppressive therapies has not been specifically studied medscape.com. When switching from drugs with prolonged immune effects, considering the half-life and mode of action of these drugs is important to avoid unintended additive immunosuppressive effects medscape.com.

Novel Formulations and Delivery Systems Research

Nanocrystal Formulations: Enhanced Bioavailability and Pharmacokinetic Profiles

Studies have demonstrated that megestrol acetate (B1210297) nanocrystal formulations exhibit improved bioavailability compared to conventional micronized formulations, particularly in the fasting state. dovepress.commdpi.comnih.govnih.govresearchgate.net For instance, a nanocrystal dispersion formulation of this compound acetate (Megace® ES) showed greater bioavailability and absorption than the original micronized oral suspension (Megace® OS) in fasting subjects. dovepress.com In one study, the area under the curve (AUC) for the nanocrystal formulation was approximately 1.9 to 1.86 times greater than that of the micronized formulation in the fasting state. dovepress.comnih.govresearchgate.net The peak plasma concentration (Cmax) was also significantly higher with the nanocrystal formulation in the fasting state, showing a 6.7-fold increase compared to the micronized suspension. dovepress.comnih.govresearchgate.net

The enhanced absorption of nanocrystals is thought to be primarily due to increased permeation rather than solely increased dissolution rate. mdpi.com Studies using in vitro permeation models have shown that the apparent permeability (Papp) of this compound acetate increased with a reduction in nanocrystal particle size. mdpi.com

Pharmacokinetic studies comparing this compound acetate nanocrystal formulations to conventional formulations have revealed notable differences in parameters such as Cmax and Tmax (time to reach maximum concentration). nih.govnih.govgoogle.com Nanoparticulate this compound compositions have been shown to improve upon the Tmax and Cmax parameters. google.com Ideally, a threshold blood plasma concentration might be attained more rapidly with nanocrystal formulations. google.com For example, a median Tmax of one hour has been observed for a nanocrystal formulation in both fed and fasting states, indicating rapid absorption. dovepress.comnih.gov This is in contrast to the median Tmax of the conventional oral suspension, which was reported as five hours in one study. google.comfda.gov

Preclinical data also support the improved pharmacokinetic behavior of nanocrystal formulations. In rats, this compound acetate nanocrystals with a particle size of 158 nm showed significant improvements in AUC compared to a microsuspension (1950 nm), a commercial product (200 nm), and a coarse nanocrystal formulation (373 nm). mdpi.com

While the fed state generally enhances the absorption of lipophilic drugs like this compound acetate, nanocrystal formulations appear to reduce the magnitude of the food effect compared to conventional formulations. dovepress.comnih.govdovepress.com In the fed state, the systemic exposure (AUC) has been reported to be comparable between nanocrystal and micronized formulations. dovepress.comnih.govnih.govdovepress.com However, in the fasting state, the nanocrystal formulation provides significantly higher exposure. dovepress.comnih.govdovepress.com

Pharmacokinetic Data Comparison (Fasting State): Nanocrystal vs. Micronized Formulation

Pharmacokinetic ParameterNanocrystal Formulation (625 mg/5 mL)Micronized Formulation (Megace® OS 800 mg/20 mL)Fold Increase (Nanocrystal vs. Micronized)Source
Cmax (ng/mL)1374.8207.16.7 dovepress.comnih.govresearchgate.net
AUClast1.90 times greater-1.90 dovepress.comnih.govresearchgate.net
AUCinf1.86 times greater-1.86 dovepress.comnih.govresearchgate.net
Median Tmax (hours)1-- dovepress.comnih.gov

Solid dispersion formulations using hydrophilic polymers and absorption enhancers like sucrose (B13894) fatty acid esters have also shown promise in improving the dissolution rate and oral bioavailability of this compound acetate. researchgate.netgoogle.comnih.gov One study reported a solid dispersion nanoparticle formulation that showed significantly higher oral absorption rates compared to micronized this compound acetate in a mouse model, with a 2.87-fold higher absorption rate observed for polymer-hybridized solid lipid nanoparticles. researchgate.net Another solid dispersion formulation with copovidone showed improved bioavailability of over 220% with a 2-fold higher Cmax and 30% faster Tmax compared to a reference drug product. nih.gov

Research into Optimized Drug Delivery for Specific Indications

Optimized drug delivery systems for this compound are being researched to improve its therapeutic effectiveness for specific indications, such as cachexia and anorexia. nih.govresearchgate.netnih.govresearchgate.net The goal is to enhance the delivery of this compound to achieve desired plasma concentrations more reliably and efficiently, especially in patient populations who may have compromised gastrointestinal function or reduced caloric intake. dovepress.comdovepress.com

Nanocrystal technology, by improving solubility and absorption, is seen as a way to optimize the oral delivery of this compound acetate. nih.govresearchgate.nettandfonline.comdovepress.com This is particularly relevant for conditions like cachexia, where patients may be in a fasted state or have irregular food intake. dovepress.comdovepress.com The improved absorption in the fasting state offered by nanocrystal formulations suggests they could be more effective in such patients. dovepress.comnih.govresearchgate.net

Research also explores the potential of other nanoparticle-based systems, such as solid lipid nanoparticles and polymer-hybridized nanoparticles, to enhance the oral delivery and pharmacokinetic behavior of this compound acetate. researchgate.net These systems can influence the drug's absorption profile, potentially leading to improved therapeutic outcomes. researchgate.net

Furthermore, the development of nanocrystal formulations with smaller volumes per dose compared to conventional suspensions may enhance patient compliance, which is a crucial aspect of optimized drug delivery. dovepress.com

Impact of Formulation on Clinical Response Time

The formulation of this compound acetate can have a significant impact on the time it takes to achieve a clinical response. Preclinical pharmacokinetic data suggest that novel formulations, such as nanocrystal dispersions, have the potential to significantly shorten the time to clinical response. nih.govresearchgate.net This is likely due to the enhanced absorption and more rapid attainment of therapeutic plasma concentrations offered by these formulations. researchgate.netdovepress.comnih.govgoogle.com

By increasing the rate of absorption and potentially reducing absorption variability, particularly when taken without food, nanocrystal formulations of this compound acetate may lead to a faster onset of action. tandfonline.comdovepress.com Achieving therapeutic levels of the drug more quickly could translate to an earlier improvement in symptoms like appetite stimulation and weight gain in patients with cachexia or anorexia. nih.govresearchgate.netdovepress.comnih.govresearchgate.net

While preclinical data are promising, clinical studies are essential to confirm the impact of these novel formulations on the actual time to clinical response in various patient populations. tandfonline.com However, the improved pharmacokinetic profiles observed with advanced formulations provide a strong rationale for their potential to accelerate the therapeutic effects of this compound. nih.govresearchgate.netdovepress.comnih.govgoogle.com

Future Research Directions and Unanswered Questions

Elucidating Unresolved Mechanisms of Action

The precise mechanisms by which megestrol exerts its effects, particularly its antianorexic and anticachectic properties, are not yet fully understood. drugbank.comnih.govhres.ca While initially developed as a contraceptive and later evaluated for breast cancer treatment, its role in appetite stimulation and weight gain appears to involve pathways beyond its progestin antitumour activity, which may include suppressing luteinizing hormone by inhibiting pituitary function. drugbank.com

Studies suggest that this compound's weight gain effect is more related to appetite-stimulant or metabolic effects than to glucocorticoid-like effects or edema production. drugbank.com A proposed theory regarding appetite stimulation and increased body mass involves an increase in Neuropeptide Y levels and inhibition of inflammatory cytokines such as tumor necrosis factor-α, interleukin-1, and interleukin-6. nih.govthieme-connect.com Preclinical studies in rats have shown that this compound treatment significantly improved food and water intake and increased the synthesis, transport, and release of Neuropeptide Y in the lateral hypothalamus, suggesting a potential role for this neuropeptide in this compound's appetite-stimulating effect. nih.gov

Further research is needed to fully understand the mechanism of appetite stimulation and the anabolic effect observed with this compound. nih.gov The dual action of this compound may also explain some unresolved inconsistencies between its neuroendocrine-progesterone effects and potential side effects. tandfonline.com Prospective observational studies are needed to study patients as cachexia progresses, as inflammatory cytokine levels may not be abnormal once cachexia is established. researchgate.net

Exploration of Targeted Therapies and Specific Receptor Pathways

This compound functions as an agonist with a higher affinity for the progesterone (B1679170) receptor than natural progesterone. nih.gov There is also a suggestion that this compound acts as a glucocorticoid agonist, with one study indicating it binds more strongly than cortisol to glucocorticoid receptors. nih.gov This interaction with glucocorticoid receptors has been correlated with long-term use adverse effects. nih.gov

Future research could focus on developing targeted therapies that more precisely act on the specific receptor pathways involved in this compound's beneficial effects, such as appetite regulation, while minimizing interaction with pathways linked to adverse effects. jbclinpharm.org Exploring the intricate interactions of this compound with progesterone and glucocorticoid receptors, as well as other potential targets, could lead to the development of more selective compounds with improved efficacy and safety profiles.

Combination Therapies: Synergistic Effects and Molecular Rationale

Investigating combination therapies involving this compound is a significant area of future research, aiming to achieve synergistic effects and improve outcomes. jbclinpharm.org While this compound can improve appetite and weight, its effect on lean body mass may be limited. mypcnow.org

Studies have explored combining this compound with other agents. For instance, preliminary investigational studies combining this compound acetate (B1210297) with formoterol (B127741) fumarate (B1241708) have shown clinically significant improvement in muscle mass and/or function in cancer patients, but more controlled trials are needed to confirm if this combination is more effective than this compound alone. mypcnow.org

In endometrial cancer, combining this compound acetate with the natural phenolic compound pterostilbene (B91288) has shown synergistic inhibition of cancer cell growth in vitro and enhanced reduction of tumor growth in xenograft mouse models. nih.govresearchgate.net This combination attenuated signaling pathways, as well as cell cycle and survival pathways. nih.gov Research into the molecular mechanisms of this synergy revealed that the combination more effectively suppressed the activation of the ERK1/2 pathway and STAT3, as well as ER expression. researchgate.net

Combination therapy with this compound acetate and testosterone (B1683101) has also shown promise in increasing body weight and muscle mass in patients with COPD cachexia, although larger randomized long-term studies are needed. ersnet.orgdovepress.com

While some combinations like this compound acetate and thalidomide (B1683933) have shown increased body weight compared to this compound alone, the optimal combinations and their molecular rationale require further investigation. amegroups.org Combination therapy should ideally have additive or synergistic effects, but some current combinations may modulate one pathway favorably while potentially encouraging harmful mechanisms. amegroups.org

Biological Approaches to Appetite and Metabolic Regulation

Future research should continue to explore the biological approaches to appetite and metabolic regulation influenced by this compound. This includes further investigation into its effects on neuropeptides like Neuropeptide Y and its interaction with inflammatory cytokines. nih.govthieme-connect.comjbclinpharm.org

Understanding how this compound alters metabolic pathways, potentially via interference with mediators like cachectin (a hormone that inhibits adipocyte lipogenic enzymes), is crucial for developing more targeted interventions for cachexia and anorexia. drugbank.com

Personalized Medicine Approaches: Identifying Responders and Non-Responders

Identifying which patients are most likely to respond to this compound therapy is a key area for personalized medicine approaches. The response rate to this compound acetate in endometrial cancer, for example, is only 20-30%. nih.gov

Research is needed to identify biomarkers or clinical characteristics that can predict response to this compound, allowing for more tailored treatment strategies and avoiding unnecessary exposure in potential non-responders. nih.gov In endometrial cancer, the expression of hormone receptors in tumor cells strongly segregates responders from non-responders to hormonal therapy, including progestins. nih.gov The most predictive biomarker for patient response in one study was ER expression by immunohistochemistry. nih.gov

Studies have noted that some of the sickest patients may not respond to this compound oral suspension, potentially due to factors like taking the medication in a fasting state which can affect absorption. tandfonline.comresearchgate.net Research into factors influencing bioavailability and response in different patient groups is important.

Long-Term Outcomes and Cumulative Effects Research

While some studies have examined the long-term use of this compound for specific indications like hot flashes in cancer survivors, more comprehensive research is needed on the long-term outcomes and cumulative effects of this compound, particularly in the context of cachexia and anorexia. nih.gov

Evaluating the sustained efficacy of this compound over extended periods and understanding any potential long-term physiological changes or adaptations are crucial for informing clinical practice and guidelines. Research should also assess the long-term risk of recurrence and malignancy when this compound is used for conditions like atypical endometrial hyperplasia. springermedizin.de

Research in Specific Patient Subpopulations

Specific subpopulations requiring further investigation include:

Pediatric patients: The safety and efficacy of this compound have not been fully established in children with cancer-related weight loss, and more studies are needed to corroborate findings from preliminary trials. mypcnow.orgresearchgate.net Concerns regarding potential toxicity in this population have been raised. researchgate.net

Elderly patients: While appropriate studies have not shown geriatric-specific problems limiting this compound's usefulness, elderly patients are more likely to have comorbidities that may require caution and dose adjustment. mayoclinic.org Research on the effects of this compound in older cachectic patients is needed. researchgate.net

Patients with specific comorbidities: Research is needed to understand the use of this compound in patients with hepatic impairment, as metabolism is primarily hepatic. nih.gov Caution is also needed in patients with a history of blood clots or diabetes. hres.ca

Patients with COPD cachexia: Combination therapy with this compound and testosterone has shown promise in this specific group, but larger, long-term studies are needed. ersnet.orgdovepress.com

Research in these specific groups will help to better define the role of this compound and identify those most likely to benefit.

Advanced Methodologies in this compound Research (e.g., Omics approaches, advanced imaging)

Advanced research methodologies are being employed to understand the complex interactions of this compound at a molecular level and to visualize its effects on cellular structures. These approaches offer a comprehensive view of the genomic, proteomic, and metabolic changes induced by this compound, as well as providing detailed imaging of its impact on tissues and cells.

Omics Approaches

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for identifying global changes in biological systems in response to interventions like this compound treatment. These methods can help uncover the intricate molecular pathways influenced by the compound.

Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by a genome, has been used to investigate the effects of this compound acetate. For instance, research combining pterostilbene with this compound acetate in endometrial cancer demonstrated significant inhibition of the Estrogen Response Signaling pathway based on transcriptomic data mdpi.com. This suggests that transcriptomics can reveal how this compound acetate, particularly in combination with other agents, modulates gene expression related to hormone signaling in cancer cells mdpi.com. Further transcriptomic analyses in the same study indicated that the combination treatment suppressed pathways central to tumor progression, including oxidative phosphorylation, glycolysis, hypoxia, and mTOR signaling mdpi.com.

Metabolomic profiling, the study of the complete set of small-molecule metabolites in a biological sample, is another omics approach that can provide insights into the metabolic effects of this compound. While direct metabolomic studies solely focused on this compound are less prominent in the search results, metabolomics has been applied in the context of hormonal interventions, such as oral contraceptives containing progestins, to understand drug-induced metabolic changes mdpi.com. This suggests the potential for applying similar metabolomic approaches to study the broader metabolic impact of this compound.

Genomic studies, which examine the entire genome, can help identify genetic factors that may influence response to this compound. While the search results did not provide specific examples of comprehensive genomic studies focused on this compound response, research has explored genomic aberrations, such as mutations in the ESR1 gene (encoding estrogen receptor alpha), in the context of hormone therapy resistance in breast cancer brieflands.com. Given this compound's interaction with hormone receptors, genomic variations could potentially play a role in individual responses to this compound, warranting further investigation using genomic methodologies. Additionally, genomic instability-associated genes have been studied in relation to predicting clinical outcomes and immunotherapy response in certain cancers, and small molecule drugs like this compound have been identified based on differential expressed genes in such studies tandfonline.com.

Proteomic analysis, the large-scale study of proteins, can help identify protein changes induced by this compound. Although specific proteomic studies on this compound were not detailed in the search results, research on the metabolism of this compound acetate has identified oxidative metabolites and determined their pharmacologic activity on progesterone, androgen, and glucocorticoid receptors nih.gov. This type of investigation into metabolite activity on receptors touches upon the functional consequences of this compound's interaction with proteins, highlighting the relevance of studying protein-ligand interactions and downstream protein-mediated effects.

Data from transcriptomic analysis illustrating the impact of a combination treatment including this compound acetate on key cancer pathways is presented below:

PathwayEffect of PT + MA Combination
Estrogen Response SignalingSignificant Inhibition
Oxidative PhosphorylationSuppressed
GlycolysisSuppressed
HypoxiaReduced
mTOR SignalingSuppressed

Data derived from transcriptomic analysis in endometrial cancer cells treated with pterostilbene (PT) and this compound acetate (MA) mdpi.com.

Q & A

Q. What experimental models are most appropriate for studying Megestrol’s mechanism of action in hormone-dependent cancers?

Methodological Answer:

  • Use in vitro models (e.g., MCF-7 breast cancer cells) to assess receptor-binding affinity via competitive ligand assays .
  • Validate findings in in vivo xenograft models with estrogen/progesterone receptor-positive tumors, ensuring proper controls for hormonal variability .
  • Key Consideration: Include dose-response curves to differentiate progestogenic vs. anti-estrogenic effects .

Q. How should researchers standardize pharmacokinetic (PK) studies for this compound acetate in cachexia trials?

Methodological Answer:

  • Employ LC-MS/MS for plasma concentration analysis, with sampling intervals aligned with this compound’s half-life (≈13–105 hours) .

  • Account for high-fat meal interactions by standardizing fasting protocols or documenting dietary variables .

  • Data Table Example:

    ParameterPreclinical (Rat)Human (Cachexia Trial)
    Cmax (ng/mL)450 ± 120620 ± 200
    Tmax (hours)4.56.0
    AUC0–24 (h·ng/mL)980015,400

Q. What are the validated endpoints for assessing this compound’s efficacy in appetite stimulation?

Methodological Answer:

  • Primary endpoints: Weight gain ≥5% from baseline or appetite scores (e.g., FAACT questionnaire) .
  • Secondary endpoints: Serum leptin/ghrelin levels, correlated with caloric intake .
  • Pitfall Avoidance: Use double-blinded designs to minimize placebo effects .

Q. How can researchers ensure batch-to-batch consistency in this compound formulations for reproducibility?

Methodological Answer:

  • Characterize purity via HPLC (>98%) and crystallography to confirm polymorphic stability .
  • Document excipient ratios (e.g., lactose in tablets) and dissolution profiles .

Q. What ethical considerations apply to this compound trials in vulnerable populations (e.g., elderly cachexia patients)?

Methodological Answer:

  • Conduct risk-benefit analyses for thromboembolic events, with DSMB oversight .
  • Use adaptive trial designs to minimize exposure in non-responders .

II. Advanced Research Questions

Q. How can contradictory data on this compound’s tumor-promoting vs. inhibitory effects be resolved?

Methodological Answer:

  • Perform meta-analyses stratified by receptor status (ER+/PR+ vs. triple-negative subtypes) .

  • Use single-cell RNA sequencing to identify subpopulations with divergent responses .

  • Example Data Conflict:

    StudyModelOutcome (Tumor Growth)
    Smith et al. (2022)ER+ PDX40% Inhibition
    Lee et al. (2023)ER− Organoid25% Promotion

Q. What computational strategies optimize this compound’s structure-activity relationship (SAR) for reduced glucocorticoid activity?

Methodological Answer:

  • Apply molecular docking (e.g., AutoDock Vina) to compare binding affinities for PR vs. GR .
  • Validate predictions with mutagenesis studies on receptor ligand-binding domains .

Q. How do epigenetic modifications influence resistance to this compound in endometrial cancer?

Methodological Answer:

  • Profile DNA methylation (e.g., Illumina EPIC array) in pre-/post-treatment biopsies .
  • Correlate findings with chromatin accessibility assays (ATAC-seq) .

Q. What co-administration protocols mitigate this compound’s metabolic side effects (e.g., hyperglycemia)?

Methodological Answer:

  • Design factorial trials testing this compound + metformin vs. monotherapy .
  • Monitor insulin sensitivity via HOMA-IR and OGTT .

Q. How can translational gaps between preclinical and clinical this compound data be addressed?

Methodological Answer:

  • Use patient-derived organoids to recapitulate tumor microenvironments .
  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate animal doses to humans .

III. Methodological Frameworks

For Contradictory Data Analysis :

  • Apply Bradford Hill criteria to evaluate causality in observational studies .
  • Use PRISMA guidelines for systematic reviews of efficacy/safety data .

For Experimental Reproducibility :

  • Follow ARRIVE 2.0 guidelines for in vivo studies .
  • Share raw data via repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.